N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide
Description
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide is a substituted phenylbutanamide characterized by a propan-2-yloxy (isopropoxy) group at the 5-position and a methyl group at the 3-position of the phenyl ring. The butanamide moiety (C₃H₇CONH-) provides lipophilicity, while the isopropoxy substituent enhances steric bulk and influences electronic properties. This compound is structurally analogous to intermediates and impurities found in pharmaceuticals, such as acebutolol-related substances, where the butanamide group is critical for binding interactions .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(3-methyl-5-propan-2-yloxyphenyl)butanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-6-14(16)15-12-7-11(4)8-13(9-12)17-10(2)3/h7-10H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
GTYIJBFLACRSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations in Phenylbutanamides
describes a series of N-(4-sulfamoylphenyl)alkanamides (compounds 5a–5d ) with varying acyl chain lengths (C4–C7). Key differences include:
| Compound | Acyl Chain | Melting Point (°C) | Yield (%) | Molecular Weight | Key Substituents |
|---|---|---|---|---|---|
| 5a (Butanamide) | C4 | 180–182 | 51.0 | 327.4 | Sulfamoyl, tetrahydrofuran-3-yl |
| 5b (Pentanamide) | C5 | 174–176 | 45.4 | 341.4 | Sulfamoyl, tetrahydrofuran-3-yl |
| 5c (Hexanamide) | C6 | 142–143 | 48.3 | 355.4 | Sulfamoyl, tetrahydrofuran-3-yl |
| 5d (Heptanamide) | C7 | 143–144 | 45.4 | 369.4 | Sulfamoyl, tetrahydrofuran-3-yl |
Key Findings :
- Longer acyl chains correlate with lower melting points, suggesting reduced crystallinity.
- Yields remain consistent (~45–51%), indicating minimal synthetic challenges with chain elongation.
- The sulfamoyl and tetrahydrofuran-3-yl groups enhance polarity compared to the target compound’s isopropoxy-methylphenyl system .
Chlorinated Analog: 4-Chloro-N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide
details a chloro-substituted derivative (CAS 2060057-35-2) with:
- Molecular Formula: C₁₄H₂₀ClNO₂
- Molecular Weight : 269.77 g/mol
- Structural Difference : A chlorine atom at the 4-position of the phenyl ring.
Comparison :
- The chloro group increases molecular weight by ~35.45 g/mol compared to the non-chlorinated parent compound.
- Chlorine’s electron-withdrawing effect may alter electronic density, affecting reactivity or binding affinity in biological systems.
- No melting point or solubility data are provided, limiting direct physicochemical comparisons .
Pharmaceutical Impurities and Derivatives
highlights impurities in acebutolol synthesis, including:
- Imp. A (EP): N-[3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide (CAS 28197-66-2) Features an acetyl group (3-position) and epoxy-methoxy substituent (4-position).
- Imp. C (EP) : N-(3-Acetyl-4-hydroxyphenyl)butanamide (CAS 40188-45-2)
- Lacks the isopropoxy group, reducing steric hindrance.
Implications :
- Structural modifications in impurities alter solubility and metabolic stability, critical for pharmaceutical quality control .
Stereochemical Variants
lists stereoisomers of butanamide derivatives with complex substituents, such as:
- (R)-N-[(2S,4S,5S)-...]butanamide
- (S)-N-[(2R,4R,5S)-...]butanamide
Key Observations :
- Stereochemistry at chiral centers (e.g., tetrahydrofuran-3-yl) significantly impacts biological activity, as seen in enantiomer-specific drug interactions.
- No data on the target compound’s stereoisomers are available, highlighting a research gap .
Biological Activity
N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO\ and a molecular weight of 249.35 g/mol. The compound features a butanamide functional group attached to a phenyl ring that is substituted with a propan-2-yloxy group and a methyl group. This unique structure influences its chemical behavior and biological activity, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that the compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
Anticancer Properties
Preliminary studies have suggested that this compound exhibits antiproliferative effects against several cancer cell lines. Its mechanism may involve the modulation of pathways associated with cell growth and apoptosis. For instance, the compound has been investigated for its ability to inhibit tumor growth in vitro, demonstrating promise as a lead compound in anticancer drug development.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Studies indicate that it can suppress the expression of inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo experiments further demonstrated that treatment with this compound significantly reduced mRNA levels of these cytokines in animal models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests a role in modulating inflammatory responses through inhibition of key signaling pathways like STAT3 and NF-κB .
Case Studies
- Antiproliferative Activity : A study exploring various derivatives found that compounds similar to this compound exhibited significant inhibition against cancer cell lines, suggesting a structure-activity relationship that warrants further investigation.
- Inflammation Modulation : In vivo studies showed that administration of this compound prior to LPS exposure resulted in lower levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases without evident hepatotoxicity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
